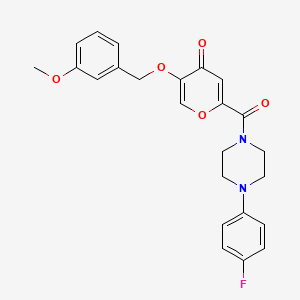
3-(piperidin-4-yl)benzamide HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-4-yl)benzamide hydrochloride, with the CAS Number 2409597-13-1, is a compound that has a molecular weight of 240.73 . It is a solid substance that should be stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-(piperidin-4-yl)benzamide hydrochloride is 1S/C12H16N2O.ClH/c13-12(15)11-3-1-2-10(8-11)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2,(H2,13,15);1H . This indicates the presence of a benzamide group attached to a piperidin-4-yl group, along with a hydrochloride group.Physical And Chemical Properties Analysis
3-(Piperidin-4-yl)benzamide hydrochloride is a solid substance with a molecular weight of 240.73 . It should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Cancer Therapeutics
3-(piperidin-4-yl)benzamide HCl: has been investigated for its potential in cancer treatment. Studies have synthesized a series of N-(piperidin-4-yl)benzamide compounds to evaluate their effects against cancer cells . These compounds have shown significant inhibitory bioactivity in HepG2 cells, which are a type of liver cancer cell line . The derivatives of this compound could activate pathways related to hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in the cellular response to oxygen deficiency. By modulating this pathway, the compounds can potentially inhibit cancer cell growth and induce apoptosis .
Drug Design and Synthesis
Piperidine derivatives, including 3-(piperidin-4-yl)benzamide HCl , are important synthetic fragments in drug design due to their presence in over twenty classes of pharmaceuticals . The versatility of the piperidine ring allows for the creation of various derivatives with potential pharmacological applications. The development of fast and cost-effective methods for synthesizing substituted piperidines is a significant area of research in organic chemistry .
Pharmacological Applications
The pharmacological applications of synthetic and natural piperidines are vast3-(piperidin-4-yl)benzamide HCl and its derivatives are present in medications across multiple therapeutic areas . The piperidine moiety is a common structure in drugs that target central nervous system disorders, cardiovascular diseases, and other conditions .
Biological Activity
The biological activity of piperidine derivatives is a key focus in scientific research3-(piperidin-4-yl)benzamide HCl has been part of studies exploring multicomponent reactions, biological activity, and the potential for these compounds to serve as building blocks for biologically active molecules .
Molecular Mechanism Studies
Research into the molecular mechanisms of 3-(piperidin-4-yl)benzamide HCl derivatives contributes to our understanding of how these compounds interact with biological systems. This includes studying their binding affinities, metabolic pathways, and the impact on gene expression within cells .
Chemical Physics and Physical Chemistry
The compound’s role in chemical physics and physical chemistry is also noteworthy. 3-(piperidin-4-yl)benzamide HCl can be used to study intra- and intermolecular reactions, cyclization, cycloaddition, and annulation processes. These studies help in the discovery of new synthetic pathways and the understanding of reaction mechanisms .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-(piperidin-4-yl)benzamide hydrochloride, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mécanisme D'action
Target of Action
The primary target of 3-(piperidin-4-yl)benzamide HCl is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
3-(piperidin-4-yl)benzamide HCl interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in changes at the molecular level, including the upregulation of downstream target gene p21 .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . The activation of HIF-1α promotes transcription and expression of target genes, accelerating glycolysis in tumor cells and upregulating a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, HIF-1α overexpression in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Result of Action
The result of the compound’s action is the promotion of tumor cell apoptosis . This is achieved through the upregulation of the expression of cleaved caspase-3 , a key executor of apoptosis, and the induction of the expression of the cell cycle inhibitory protein p21 .
Action Environment
The action of 3-(piperidin-4-yl)benzamide HCl is influenced by the hypoxic environment of tumor cells . Hypoxia, a common condition in solid tumors, can enhance the expression of HIF-1α, thereby influencing the compound’s efficacy
Propriétés
IUPAC Name |
3-piperidin-4-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-12(15)11-3-1-2-10(8-11)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2,(H2,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGOHHQQTZGGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidin-4-yl)benzamide HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


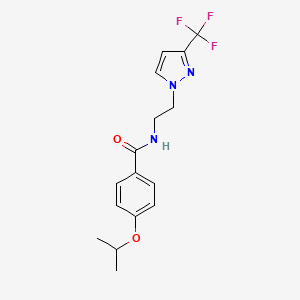
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2949269.png)
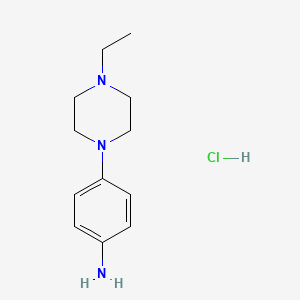
![(2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2949274.png)

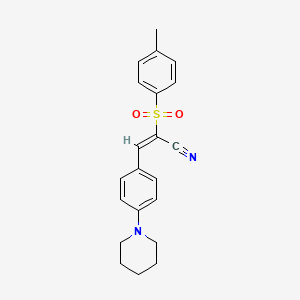
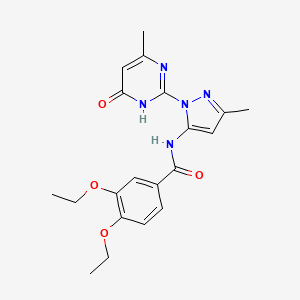
![3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2949281.png)

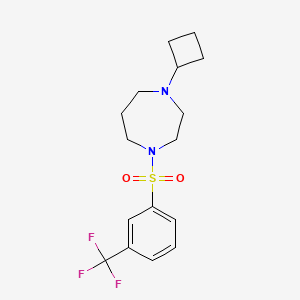
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2949284.png)
